4-(3-Bromophenyl)oxane-2,6-dione
Overview
Description
4-(3-Bromophenyl)oxane-2,6-dione is a chemical compound with the molecular formula C₁₁H₉BrO₃ and a molecular weight of 269.09 g/mol . It is characterized by the presence of a bromophenyl group attached to an oxane-2,6-dione structure. This compound is primarily used in research and development within various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Bromophenyl)oxane-2,6-dione typically involves the bromination of phenyl oxane-2,6-dione. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent and catalyst . The reaction is carried out under controlled temperature and pressure to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure efficient production. Quality control measures are implemented to maintain the purity and consistency of the compound .
Chemical Reactions Analysis
Types of Reactions
4-(3-Bromophenyl)oxane-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxane-2,6-dione derivatives, while substitution reactions can produce a variety of substituted phenyl oxane-2,6-dione compounds .
Scientific Research Applications
4-(3-Bromophenyl)oxane-2,6-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(3-Bromophenyl)oxane-2,6-dione involves its interaction with specific molecular targets. The bromophenyl group can participate in various chemical interactions, while the oxane-2,6-dione structure provides stability and reactivity. The compound’s effects are mediated through its ability to undergo chemical transformations and interact with biological molecules .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Bromophenyl)oxane-2,6-dione
- 4-(2-Bromophenyl)oxane-2,6-dione
- 4-(3-Chlorophenyl)oxane-2,6-dione
Uniqueness
4-(3-Bromophenyl)oxane-2,6-dione is unique due to the specific position of the bromine atom on the phenyl ring, which influences its reactivity and interactions. This positional difference can lead to variations in chemical behavior and biological activity compared to its analogs .
Properties
IUPAC Name |
4-(3-bromophenyl)oxane-2,6-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrO3/c12-9-3-1-2-7(4-9)8-5-10(13)15-11(14)6-8/h1-4,8H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWVLFVQHEWEATF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)OC1=O)C2=CC(=CC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70712007 | |
Record name | 4-(3-Bromophenyl)oxane-2,6-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70712007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
232595-93-6 | |
Record name | 4-(3-Bromophenyl)oxane-2,6-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70712007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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